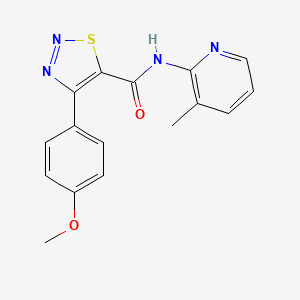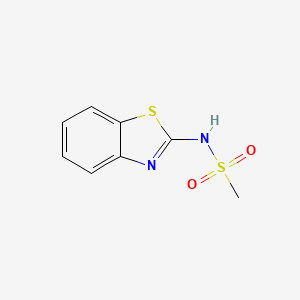![molecular formula C19H15N5O7S B11024974 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11024974.png)
3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with nitro, sulfonyl, and pyrimidinyl groups. Its chemical formula is C17H14N4O2S, and it is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of other pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Pyrimidinyl Group: The synthesis begins with the formation of the pyrimidinyl group through a condensation reaction between 4-methyl-2-pyrimidinylamine and a suitable aldehyde or ketone.
Sulfonylation: The pyrimidinyl group is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling with Aniline: The sulfonyl derivative is coupled with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.
Nitration: The anilino derivative undergoes nitration using a nitrating agent such as nitric acid to introduce the nitro group.
Final Coupling: The nitroaniline derivative is then coupled with benzoic acid or its derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, particularly those with potential anticancer and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and chemicals with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- **2-[(5-Carboxy-2-methylphenyl)amino]-4-(pyridin-3-yl)pyrimidine
Uniqueness
3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C19H15N5O7S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C19H15N5O7S/c1-11-6-7-20-19(21-11)23-32(30,31)16-4-2-14(3-5-16)22-17(25)12-8-13(18(26)27)10-15(9-12)24(28)29/h2-10H,1H3,(H,22,25)(H,26,27)(H,20,21,23) |
InChI Key |
XXXUZZAXDYNMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11024899.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B11024904.png)

![5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024915.png)
![2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11024928.png)
![N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11024936.png)
![7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11024952.png)
![Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024959.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
